Enhydrin chlorohydrin
Description
This compound is a highly complex tricyclic molecule featuring a dioxatricyclo[9.3.0.02,4]tetradecene core with multiple stereochemical centers (1S,2S,4R,7Z,9S,10S,11R). Key structural elements include:
- Acetyloxy and ester groups at positions 9 and 8, respectively, contributing to its lipophilicity.
- A 7Z double bond in the tricyclic framework, influencing molecular rigidity and spatial arrangement.
The compound’s structural complexity aligns with natural products derived from marine actinomycetes or engineered synthetic derivatives, often associated with bioactive properties such as antimicrobial or enzyme-inhibitory activities .
Properties
Molecular Formula |
C23H29ClO10 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8-/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |
InChI Key |
MSWKJHPZUAQCMP-CRGBQSSLSA-N |
Isomeric SMILES |
CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(/[C@@H]1OC(=O)C)\C(=O)OC)C)OC(=O)C2=C)O)Cl |
Canonical SMILES |
CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
Methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it may serve as a probe for investigating cellular processes. In medicine, its potential therapeutic properties are being explored, particularly in the context of drug development. Industrial applications include its use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. These interactions can trigger a cascade of biochemical events, leading to various physiological effects. The exact pathways involved depend on the specific context in which the compound is used, but they often include modulation of enzyme activity, alteration of gene expression, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally or functionally analogous compounds is provided below:
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on structural complexity.
Key Findings:
Structural Complexity and Bioactivity: The target compound’s tricyclic framework and chlorine substituent distinguish it from simpler analogs like acridinones or flavonoids. The spiro-tricyclic compound in shares a similar fused-ring system but lacks chlorine, suggesting reduced reactivity and altered bioactivity profiles .
Solubility and Pharmacokinetics: The target compound’s esterification of hydroxyl groups (e.g., acetyloxy) reduces hydrogen-bonding capacity, increasing logP compared to polar flavonoids. This may enhance membrane permeability but limit aqueous solubility .
Biological Compatibility: Unlike acridinones (used in antitumor therapies), the target compound’s tricyclic ester framework may exhibit compatibility with microbial pesticides (e.g., Beauveria bassiana), as seen in integrated pest management studies .
Optical and Electronic Properties :
- The conjugated tricyclic system and ester groups may confer unique optical properties (e.g., UV absorption) compared to transition metal compounds, which rely on d-orbital transitions for optical responses .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and stability?
The compound’s stereochemistry (e.g., 1S,2S,4R configurations) and functional groups (e.g., acetyloxy, chloro-hydroxy-methylbutanoyl, and methylidene moieties) dictate its reactivity. The tricyclic framework with fused oxygen-containing rings (3,14-dioxatricyclo) introduces steric constraints, affecting nucleophilic attack or oxidation pathways. Stability is influenced by the electron-withdrawing 13-oxo group and conjugated double bonds (7Z configuration), which may promote tautomerism or degradation under acidic/basic conditions. Structural analogs in and highlight the importance of stereochemical fidelity in synthesis and characterization .
Methodological Insight : Use X-ray crystallography (as in ) or NMR (e.g., NOESY for stereochemistry) to resolve spatial arrangements. Computational tools like DFT can predict electronic effects of substituents.
Q. How can researchers validate the purity and identity of this compound post-synthesis?
Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve stereoisomers.
- HRMS : Confirm molecular weight (exact mass) and isotopic patterns.
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from complex substituents (e.g., methylidene vs. acetyloxy groups). Reference protocols from for bicyclic analogs, which emphasize purity thresholds >98% for biological assays .
Q. What safety precautions are critical when handling this compound?
While no direct hazard data exists for this compound, structurally related molecules in and suggest:
- Use PPE (gloves, goggles) due to potential irritancy from chloro or ester groups.
- Work under fume hoods to avoid inhalation of fine powders.
- Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of labile esters. Follow general lab safety frameworks (e.g., ) for handling reactive intermediates .
Advanced Research Questions
Q. How can the stereoselective synthesis of this compound be optimized to minimize byproducts?
The compound’s multiple stereocenters (e.g., 1S,2S,4R,9S) require chiral auxiliaries or asymmetric catalysis. Strategies include:
- Enantioselective Claisen rearrangements for constructing the tricyclic core (analogous to ’s thioether synthesis).
- Protecting group strategies : Temporarily shield hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) during acylation steps.
- Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Ru-based) to separate diastereomers. Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates .
Q. What computational approaches are suitable for predicting its biological activity?
- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. The methylidene and oxo groups may act as hydrogen-bond acceptors.
- QSAR modeling : Correlate substituent electronegativity (e.g., chloro group) with cytotoxicity using datasets from ’s bioactivity analyses.
- MD simulations : Study membrane permeability by simulating interactions with lipid bilayers (e.g., CHARMM force fields). Cross-validate predictions with in vitro assays (e.g., enzyme inhibition in ) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Approaches include:
- Variable-temperature NMR : Identify coalescence points for exchanging protons.
- SC-XRD : Resolve absolute configuration (as in ’s single-crystal studies).
- Synchrotron IR/Raman : Detect transient intermediates or tautomers. For example, ’s hexacyclic analog required combined crystallographic and spectroscopic validation to confirm stereochemistry .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Remove water to prevent hydrolysis of acetyloxy or ester groups.
- Stabilizers : Add antioxidants (e.g., BHT) to inhibit radical-mediated degradation of methylidene groups.
- Light exclusion : Store in amber vials to prevent photooxidation of conjugated double bonds. Accelerated stability studies (40°C/75% RH for 6 months) can model degradation pathways, as applied in ’s safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
